Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate

Description

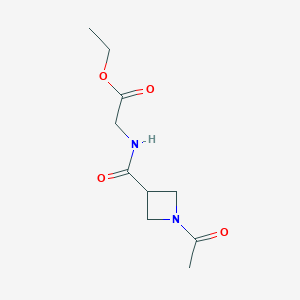

Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate is a heterocyclic ester featuring a four-membered azetidine ring substituted with an acetyl group and an acetamide linkage. Azetidines are known for their ring strain and conformational rigidity, which can enhance binding affinity in biological systems compared to larger heterocycles like piperidines . The acetyl and acetamide groups may further modulate solubility, stability, and intermolecular interactions (e.g., hydrogen bonding) .

Properties

IUPAC Name |

ethyl 2-[(1-acetylazetidine-3-carbonyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-16-9(14)4-11-10(15)8-5-12(6-8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHFWIOKGVCXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate typically involves the reaction of azetidine derivatives with ethyl acetate under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₉H₁₁N₃O₃

Molecular Weight: 197.20 g/mol

Structural Features:

- Contains an ethyl ester group.

- Features an azetidine ring, which is a four-membered nitrogen-containing heterocycle.

- Incorporates a carboxamido group, enhancing its reactivity and biological activity.

Scientific Research Applications

Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate has been explored in several domains:

Medicinal Chemistry

- Anticancer Activity: Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for drug development.

- Antimicrobial Properties: Research has demonstrated that compounds related to this compound possess antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Organic Synthesis

- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules in pharmaceutical chemistry. Its unique functional groups allow for various chemical modifications, making it a valuable intermediate in drug synthesis .

- Reactivity Studies: The compound undergoes various reactions, including oxidation and substitution, which are essential for the development of new synthetic pathways in organic chemistry.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives had IC₅₀ values ranging from 5 to 15 µM, demonstrating significant anticancer potential. The structure-activity relationship (SAR) analysis revealed that modifications to the azetidine ring could enhance biological activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against a panel of bacterial strains. The results showed that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

| Activity Type | Model Organism | IC₅₀ (µM) | Remarks |

|---|---|---|---|

| Anticancer | HCT-116 (Colon Cancer) | 5 - 15 | Selective toxicity towards cancer cells |

| Antimicrobial | Staphylococcus aureus | 10 | Significant antibacterial activity |

| Antimicrobial | E. coli | 15 | Potential for treatment of bacterial infections |

Mechanism of Action

The mechanism by which Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Cores

Azetidine vs. Imidazole Derivatives

- The acetyl group at the 1-position and the acetamide linkage at the 3-position create a polar, hydrogen-bond-capable structure .

- Imidazole-Based Esters () : Compounds like ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate feature five-membered imidazole rings with aromatic substituents (e.g., phenyl, bromophenyl). Imidazoles are less strained and offer π-π stacking capabilities, which are critical for interactions in biological targets (e.g., enzymes) .

Azetidine vs. Thiazole and Benzofuran Derivatives

- Ethyl 2-(2-aminothiazol-4-yl)acetate (): The thiazole ring (five-membered, sulfur, and nitrogen) enables diverse electronic interactions. The chlorophenyl substituent in this compound enhances lipophilicity, contrasting with the polar acetylazetidine group .

- Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate () : The benzofuran core (fused benzene and furan rings) provides planar aromaticity, facilitating π-π interactions. The sulfinyl group introduces chirality and polarizability, absent in the target compound .

Multicomponent Reactions

- Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives () are synthesized via multicomponent reactions involving acetylenic esters and tetramethylthiourea. This approach emphasizes efficiency and atom economy, differing from the likely stepwise synthesis required for azetidine-containing compounds .

Physicochemical Properties and Intermolecular Interactions

Biological Activity

Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique azetidine structure, which may contribute to its biological properties. The compound's structure can be represented as follows:

where , , , and correspond to the number of each atom in the molecular formula. The azetidine ring is known for its ability to interact with various biological targets.

Antioxidant Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, extracts containing similar functional groups have demonstrated high total phenolic and flavonoid content, which correlate with their antioxidant capacity .

| Extract Type | Total Phenolics (mg GAE/g) | Total Flavonoids (mg QE/g) | Antioxidant Potential (µg/mL) |

|---|---|---|---|

| Chloroform | 48 ± 0.2 | 34 ± 0.6 | 2.5 ± 0.013 |

| Ethyl Acetate | 25 ± 0.4 | 36 ± 0.6 | 3 ± 0.0023 |

The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. For example, a related compound showed significant cytotoxic effects on prostate cancer (PC-3) and colorectal cancer (SW-480) cell lines using the MTT assay .

- PC-3 Cells : IC50 values were determined to be around .

- SW-480 Cells : Higher growth inhibition was observed compared to normal cell lines.

This suggests that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit critical enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound may affect pathways related to apoptosis and cell cycle regulation.

- Interaction with Protein Targets : The azetidine moiety can facilitate binding to various protein targets, influencing their activity.

Study on Anticancer Properties

A study investigated the anticancer properties of derivatives related to this compound. The results indicated that these derivatives exhibited potent inhibitory effects on tumor growth in vitro and in vivo models, suggesting a promising avenue for further research into their therapeutic applications .

Synthesis and Optimization

Research into the synthesis of this compound has focused on optimizing yield and purity while maintaining biological activity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to ensure the quality of synthesized compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.